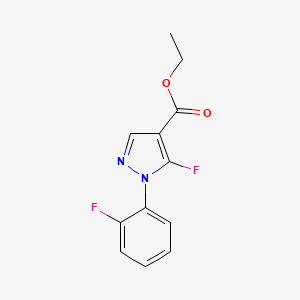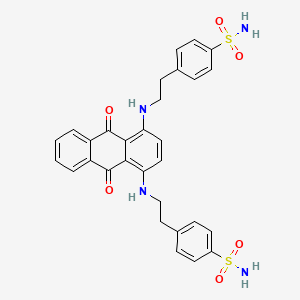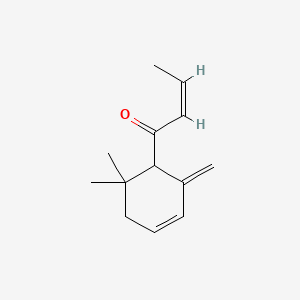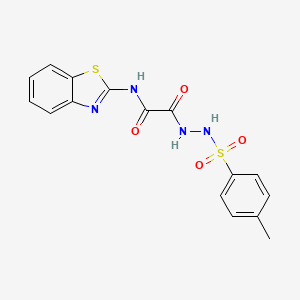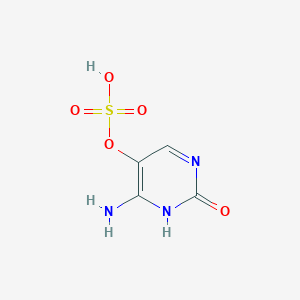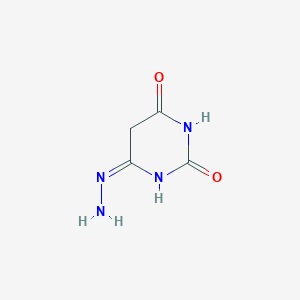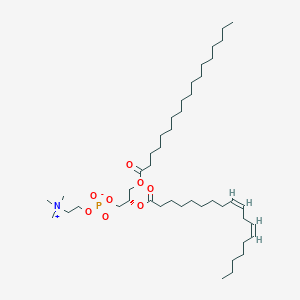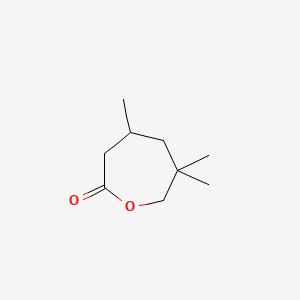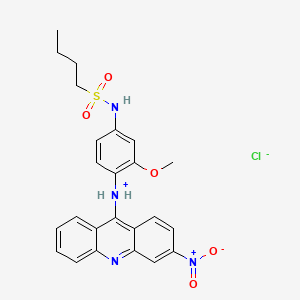
3'-Methoxy-4'-(3-nitro-9-acridinylamino)-1-butanesulfonanilide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-butanesulfonanilide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and an acridinylamino moiety attached to a butanesulfonanilide backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-butanesulfonanilide hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Nitration: Introduction of the nitro group into the acridine ring.
Methoxylation: Addition of the methoxy group to the aromatic ring.
Amination: Formation of the acridinylamino linkage.
Sulfonation: Introduction of the sulfonanilide group.
Hydrochloride Formation: Conversion to the hydrochloride salt for enhanced solubility.
Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-butanesulfonanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acridinylamino moiety can participate in reduction reactions.
Substitution: The methoxy and sulfonanilide groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.
科学研究应用
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-butanesulfonanilide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-butanesulfonanilide hydrochloride involves its interaction with specific molecular targets. The acridinylamino moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The nitro group can undergo bioreduction, generating reactive intermediates that can damage cellular components. The methoxy and sulfonanilide groups may enhance the compound’s solubility and stability, facilitating its biological activity.
相似化合物的比较
Similar Compounds
- N-{3-Methoxy-4-[(10-oxido-9-acridinyl)amino]phenyl}methanesulfonamide hydrochloride
- N-{3-Methoxy-4-[(3-nitro-9-acridinyl)amino]phenyl}-1-propane sulfonamide hydrochloride
Uniqueness
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-butanesulfonanilide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and undergo bioreduction makes it a valuable compound for research in medicinal chemistry and drug development.
属性
CAS 编号 |
71803-01-5 |
|---|---|
分子式 |
C24H25ClN4O5S |
分子量 |
517.0 g/mol |
IUPAC 名称 |
[4-(butylsulfonylamino)-2-methoxyphenyl]-(3-nitroacridin-9-yl)azanium;chloride |
InChI |
InChI=1S/C24H24N4O5S.ClH/c1-3-4-13-34(31,32)27-16-9-12-21(23(14-16)33-2)26-24-18-7-5-6-8-20(18)25-22-15-17(28(29)30)10-11-19(22)24;/h5-12,14-15,27H,3-4,13H2,1-2H3,(H,25,26);1H |
InChI 键 |
IHUODVHMDHUBDL-UHFFFAOYSA-N |
规范 SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-])OC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


